Cas no 946232-99-1 (4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide)

4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide
- F5015-0176
- 4-ethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
- 4-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
- 946232-99-1
- AKOS024489320
- 4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide
-
- インチ: 1S/C22H22N4O4S/c1-4-30-17-7-9-18(10-8-17)31(27,28)25-19-13-16(6-5-15(19)2)20-14-26-21(23-20)11-12-22(24-26)29-3/h5-14,25H,4H2,1-3H3
- InChIKey: KYTDGXKUOFGAIW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OCC)(NC1C=C(C=CC=1C)C1=CN2C(C=CC(=N2)OC)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 438.13617637g/mol
- どういたいしつりょう: 438.13617637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 103Ų
4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5015-0176-2μmol |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-5μmol |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-30mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-15mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-3mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-10mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-20mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-50mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-25mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5015-0176-75mg |
4-ethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide |
946232-99-1 | 75mg |
$208.0 | 2023-09-10 |
4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamideに関する追加情報
4-Ethoxy-N-(5-{6-MethoxyImidazo[1,2-b]Pyridazin-2-Yl}-2-MethylPhenyl)Benzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 946232-99-1, known as 4-Ethoxy-N-(5-{6-MethoxyImidazo[1,2-b]Pyridazin-2-Yl}-2-MethylPhenyl)Benzene-1-Sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.
The molecular structure of this compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group at the para position. The nitrogen atom of the sulfonamide is connected to a phenyl ring that carries a methyl group and an imidazo[1,2-b]pyridazine moiety. The imidazo[1,2-b]pyridazine ring system is itself substituted with a methoxy group at the 6-position. This intricate arrangement of functional groups contributes to the compound's pharmacological properties and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound can be produced on a larger scale for preclinical studies. The synthesis process involves strategic planning to incorporate the various functional groups in a controlled manner, thereby preserving the integrity of the molecule's structure.
From a pharmacological standpoint, 4-Ethoxy-N-(5-{6-MethoxyImidazo[1,2-b]Pyridazin-2-Yl}-2-MethylPhenyl)Benzene-1-Sulfonamide has demonstrated potent inhibitory activity against several enzymes and receptors associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that this compound exhibits selective inhibition of kinases involved in cell proliferation and survival pathways. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in treating conditions like hypertension and inflammation.
The imidazo[1,2-b]pyridazine moiety within the molecule plays a critical role in its biological activity. This heterocyclic ring system is known for its ability to form hydrogen bonds and π–π interactions with target proteins, enhancing the compound's binding affinity. The methoxy substitution at the 6-position further stabilizes the molecule's conformation, contributing to its overall potency and selectivity.
Preclinical studies have also explored the pharmacokinetic profile of this compound. Results indicate that it exhibits favorable absorption characteristics and moderate clearance rates, making it suitable for oral administration. Furthermore, toxicological evaluations have revealed that the compound demonstrates low toxicity at therapeutic doses, which is a crucial factor for its potential translation into clinical settings.
In terms of therapeutic applications, 4-Ethoxy-N-(5-{6-MethoxyImidazo[1,2-b]Pyridazin-2-Yl}-2-MethylPhenyl)Benzene-1-Sulfonamide holds promise as a lead compound for drug development programs targeting cancer therapy. Its ability to inhibit key oncogenic pathways makes it a candidate for combination therapies aimed at improving treatment outcomes and reducing resistance mechanisms.
Moreover, recent computational studies have employed molecular docking techniques to predict the binding modes of this compound with various drug targets. These simulations provide valuable insights into the structural requirements for optimal binding and guide future modifications to enhance potency and selectivity.
In conclusion, 4-Ethoxy-N-(5-{6-MethoxyImidazo[1,2-b]Pyridazin-2-Yl}-2-MethylPhenyl)Benzene-1-Sulfonamide represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring its therapeutic potential, this compound stands as a testament to the continuous evolution of drug discovery efforts.
946232-99-1 (4-ethoxy-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide) 関連製品
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)
- 2171872-70-9(4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)



